(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide is a synthetic organic compound characterized by its complex structure, which includes bromine, fluorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide typically involves multiple steps:
-
Formation of the Phenoxyacetamide Intermediate
Starting Materials: 2,4-Dibromo-5-methylphenol and chloroacetyl chloride.
Reaction Conditions: The phenol reacts with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dibromo-5-methylphenoxy)acetamide.
-
Formation of the Butanamide Intermediate
Starting Materials: 3-(trifluoromethyl)aniline and butanoyl chloride.
Reaction Conditions: The aniline reacts with butanoyl chloride under basic conditions to form N-[3-(trifluoromethyl)phenyl]butanamide.
-
Coupling Reaction
Starting Materials: The phenoxyacetamide and butanamide intermediates.
Reaction Conditions: These intermediates are coupled under dehydrating conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and butanamide moieties.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The bromine atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the nucleophile used, potentially forming new phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Material Science: It may be incorporated into polymers or other materials to impart specific properties such as thermal stability or chemical resistance.
Biology and Medicine
Biological Research: Used as a probe or tool compound to study biochemical processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance binding affinity and specificity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
(3E)-3-{[2-(2,4-Dichloro-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide: Similar structure but with chlorine atoms instead of bromine.
(3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(methyl)phenyl]butanamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both bromine and fluorine atoms in (3E)-3-{[2-(2,4-Dibromo-5-methylphenoxy)acetamido]imino}-N-[3-(trifluoromethyl)phenyl]butanamide makes it unique, potentially offering enhanced reactivity and specificity in its applications compared to similar compounds.
Properties
Molecular Formula |
C20H18Br2F3N3O3 |
---|---|
Molecular Weight |
565.2 g/mol |
IUPAC Name |
(3E)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]-N-[3-(trifluoromethyl)phenyl]butanamide |
InChI |
InChI=1S/C20H18Br2F3N3O3/c1-11-6-17(16(22)9-15(11)21)31-10-19(30)28-27-12(2)7-18(29)26-14-5-3-4-13(8-14)20(23,24)25/h3-6,8-9H,7,10H2,1-2H3,(H,26,29)(H,28,30)/b27-12+ |
InChI Key |
GHXYEMITYBQOGT-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Br)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.